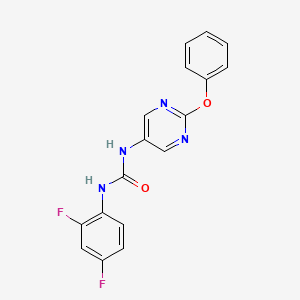

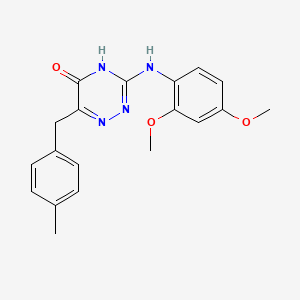

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea, commonly known as DPH-1, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. DPH-1 has been extensively studied for its potential applications in cancer research.

Applications De Recherche Scientifique

Anticancer Potential

A study on a derivative of phenoxypyrimidine urea demonstrated its ability to induce apoptosis in both caspase-dependent and -independent pathways in non-small cell lung cancer cells. The compound, identified for its antiproliferative effects, triggers apoptosis through mitochondrial-dependent signaling and the extrinsic pathway. Additionally, it was found to induce cytoprotective autophagy, suggesting its role in mediating apoptosis and autophagy in cancer therapy. This research points towards the potential therapeutic applications of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea derivatives in treating lung cancer by inducing apoptosis and autophagy in tumor tissues (Gil et al., 2021).

Crystal Structure Insights

Research on related compounds, such as chlorfluazuron and flufenoxuron, provides valuable insights into the crystal structure of benzoylphenylurea insecticides. These studies reveal the dihedral angles and hydrogen bonding patterns in the crystal, offering a foundation for understanding the structural properties and interactions of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea. This information could be critical for the design and development of new compounds with improved efficacy and stability (Cho et al., 2015); (Jeon et al., 2014).

Antimicrobial Activity

The exploration of pyrimidine derivatives for antimicrobial properties highlights the potential of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea analogs as antimicrobial agents. By studying the synthesis and structure-activity relationships of these compounds, researchers can identify promising candidates for the development of new antimicrobial drugs (Bakhite et al., 2004).

Environmental Impact

The investigation into the effects of urea on the formation of chlorinated aromatics mediated by copper and iron species in combustion flue gas suggests potential environmental applications. Understanding how compounds like 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea interact with pollutants could lead to the development of strategies to reduce harmful emissions and mitigate environmental impact (Ren et al., 2021).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2/c18-11-6-7-15(14(19)8-11)23-16(24)22-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLJSGZATYQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)

![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2672736.png)

![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)

![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)

methanone](/img/structure/B2672748.png)